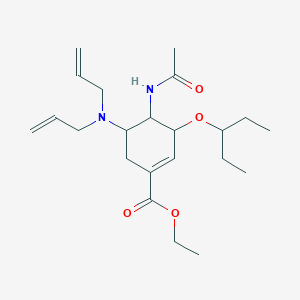

Oseltamivir impurity-10

Description

Context of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

In the manufacturing of pharmaceuticals, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration. Impurities are substances that are present in the drug substance or final drug product that are not the desired API itself. They can originate from various sources, including the starting materials, intermediates, reagents, solvents, and catalysts used in the synthesis process. Degradation of the API during manufacturing or storage can also lead to the formation of impurities.

The control of these impurities is a fundamental aspect of ensuring the safety and efficacy of a drug. ontosight.ai Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products. ontosight.ai These guidelines often require that any impurity present above a certain threshold (typically 0.1%) be identified and characterized. researchgate.net The presence of unknown or poorly controlled impurities can potentially affect the drug's stability, bioavailability, and could even pose a direct toxicological risk to the patient. Therefore, comprehensive studies to detect, identify, and quantify impurities are an integral part of drug development and manufacturing. ontosight.airesearchgate.net

Overview of Oseltamivir (B103847) and its Therapeutic Context

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and influenza B infections. pharmaffiliates.comsimsonpharma.com It functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells. simsonpharma.com By inhibiting this enzyme, oseltamivir prevents the spread of the virus within the body.

Oseltamivir is administered as a prodrug, oseltamivir phosphate (B84403), which is converted in the body to its active form, oseltamivir carboxylate. simsonpharma.com The synthesis of this complex molecule involves multiple steps, and like any synthetic process, it is susceptible to the formation of various process-related impurities and stereoisomers. simsonpharma.com Given the widespread use of oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, ensuring the purity and quality of the API is of paramount public health importance.

Identification and Significance of Oseltamivir Impurity-10: Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-isopropoxycyclohex-1-ene-1-carboxylate

This compound is a specific process-related impurity that can arise during the synthesis of oseltamivir. Its chemical name is Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-isopropoxycyclohex-1-ene-1-carboxylate . cymitquimica.com This compound is structurally very similar to the oseltamivir molecule itself, which underscores the importance of precise analytical methods to differentiate and quantify it.

The presence of this compound and other related substances is closely monitored during the manufacturing process. researchgate.net The International Pharmacopoeia specifies that individual impurities in oseltamivir phosphate should not exceed 0.1%, with the total impurity level not exceeding 0.7%. researchgate.net The identification and characterization of impurities like impurity-10 are crucial for several reasons. Firstly, it allows for the development of analytical methods, such as high-performance liquid chromatography (HPLC), to routinely monitor its levels in production batches. researchgate.netresearchgate.net Secondly, understanding the structure of the impurity can provide insights into the side reactions occurring during synthesis, enabling the optimization of reaction conditions to minimize its formation. ontosight.ai Lastly, the isolated and characterized impurity can be used as a reference standard for analytical method validation and for toxicological studies if required by regulatory authorities.

The table below provides a summary of the chemical identity of this compound.

| Systematic Name | Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-isopropoxycyclohex-1-ene-1-carboxylate |

| Molecular Formula | C₁₉H₃₂N₂O₄ |

| Molecular Weight | 352.48 g/mol |

| CAS Number | 312904-18-0 |

Table 1: Chemical Identification of this compound pharmaffiliates.comlookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C22H36N2O4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

ethyl 4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25) |

InChI Key |

UFUJITNCLJSDST-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |

Origin of Product |

United States |

Formation and Origin of Oseltamivir Impurity 10

Impurity Generation during Oseltamivir (B103847) Synthesis Pathways

The synthesis of oseltamivir is a complex, multi-step process that can inadvertently give rise to various impurities, including Impurity-10. researchgate.net These are known as process-related impurities and can originate from side reactions or incomplete reactions.

The intricate series of chemical reactions required to produce oseltamivir provides multiple opportunities for the formation of unintended byproducts. evitachem.com

In an ideal manufacturing process, all starting materials and intermediate compounds would be fully converted into the final desired product. However, in practice, residual amounts of these precursors can remain. These unreacted intermediates can themselves be impurities or can contribute to the formation of other impurities in subsequent steps. rawdatalibrary.net The complex synthesis of oseltamivir involves several intermediates, and the persistence of any of these can lead to the presence of related substances in the final bulk drug. rawdatalibrary.netresearchgate.net

The generation of impurities is not limited to the API synthesis. Interactions between oseltamivir and the excipients—inactive substances that serve as the vehicle for the drug—can also lead to the formation of impurities. ontosight.ainih.gov This is a particular concern for formulated products like oral suspensions.

Studies have shown that mixing oseltamivir with certain excipients can generate impurities. Specifically, when oseltamivir raw material is mixed with sorbitol, a sugar alcohol used as a sweetener, a notable increase in an impurity with a relative retention time of 1.14 has been observed. It is suggested that reducing sugars present in sorbitol can react with oseltamivir phosphate (B84403), leading to instability and impurity formation. google.com Research has also pointed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars, as a source of degradation products when oseltamivir phosphate interacts with residual glucose in sorbitol. researchgate.net Other excipients, such as citrate (B86180), have also been found to react with oseltamivir, leading to degradation products. ontosight.ainih.govontosight.ai

Excipient-Drug Product Interactions Leading to Impurity Formation

Degradation Pathways of Oseltamivir Leading to Impurity-10 or Related Substances

Oseltamivir can degrade under various conditions, leading to the formation of impurities. veeprho.com Forced degradation studies, which expose the drug to stress conditions like acid, base, and moisture, are used to identify potential degradation products. fortunejournals.com For instance, exposure to moisture can accelerate the formation of Impurity C through N,N-acyl migration. fortunejournals.com While the active drug itself is an ester prodrug that undergoes hydrolysis in the body, this same functional group can also be susceptible to hydrolysis during storage, depending on factors like temperature and humidity. fortunejournals.com

Research Findings on Oseltamivir Impurities

| Impurity Type | Formation Pathway | Key Factors | Relevant Impurities Mentioned in Literature |

| Process-Related | Side reactions during synthesis | Isomerization, double bond addition, acylation, reduction, hydrolysis | Known impurities detected at 0.05-0.1% levels researchgate.netdoaj.org |

| Process-Related | Unreacted intermediates | Incomplete conversion of starting materials and intermediates rawdatalibrary.net | Four unknown impurities identified in drug substance and precursor rawdatalibrary.net |

| Excipient Interaction | Reaction with excipients | Presence of reducing sugars in sorbitol google.com, interaction with citrate ontosight.ainih.gov | Impurity with relative retention time of 1.14 , products from Maillard reaction researchgate.net |

| Degradation | Chemical breakdown of the drug | Exposure to moisture, acidic or basic conditions fortunejournals.com | USP Impurities A, B, and C fortunejournals.com |

Hydrolytic Degradation Mechanisms (Acidic and Alkaline Conditions)

Hydrolysis is a significant pathway for the degradation of oseltamivir, leading to the formation of various impurities, including impurity-10. This process can occur under both acidic and alkaline conditions. nih.gov

Under acidic conditions, such as in the presence of 1.0 N hydrochloric acid at 80°C for 30 minutes, oseltamivir phosphate can undergo significant degradation, with up to 74% of the drug degrading into more than eleven different products. nmims.edu Milder acidic conditions also lead to degradation, albeit to a lesser extent. nmims.edu One of the major degradation products observed under acidic stress is formed through N,N-acyl migration. researchgate.netresearchgate.net

Alkaline hydrolysis also proves to be a potent degradation pathway. Treatment with 0.1 N sodium hydroxide (B78521) solution at 80°C for just 10 minutes can result in 85.2% degradation of oseltamivir phosphate, yielding at least six different degradation products. nmims.edu Even at room temperature, alkaline conditions can cause a reduction in the parent drug. nmims.edunih.gov The degradation in alkaline conditions follows first-order kinetics. nih.gov

A study outlined a degradation pathway where oseltamivir phosphate, when subjected to hydrolytic stress, generated five degradation products. nih.gov Two of these were identified as new and previously unreported. nih.gov The structures of these products were elucidated using advanced analytical techniques like LC-MS and NMR. nih.govbiomedres.us One of the key degradation reactions involves the hydrolysis of the ethyl ester group to form oseltamivir carboxylate. researchgate.net Another is the N,N-migration of the acetyl group. researchgate.net

| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Number of Degradants | Key Findings | Reference |

| Acidic Hydrolysis | 1.0 N HCl | 80°C | 30 min | 74% | >11 | Formation of multiple degradation products. | nmims.edu |

| Milder Acidic | 0.1 N HCl | 80°C | 30 min | ~9.86% | 9 | Reduced but still significant degradation. | nmims.edu |

| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 10 min | 85.2% | 6 | Rapid and extensive degradation. | nmims.edu |

| Milder Alkaline | 0.1 N NaOH | Room Temp | - | ~4.35% | 5 | Degradation occurs even under mild conditions. | nmims.edu |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 3 hours | Complete | - | Follows first-order kinetics. | nih.gov |

Oxidative Degradation Processes

Oxidative stress is another critical factor in the degradation of oseltamivir and the subsequent formation of impurities. When subjected to oxidative conditions, such as treatment with hydrogen peroxide, oseltamivir phosphate can undergo significant degradation.

In one study, treating oseltamivir phosphate with 3% v/v hydrogen peroxide at 80°C for 2 hours resulted in a staggering 96.96% degradation of the parent compound. nmims.edu Under these conditions, a major degradation product was observed. nmims.edu However, under milder oxidative conditions, the degradation was found to be negligible, at about 0.59%. nmims.edu

Another study investigating the degradation of oseltamivir in aqueous solutions employed advanced oxidation processes (AOPs), including UV/H2O2. researchgate.net These processes were found to effectively degrade the drug, with the photodegradation following first-order kinetics. researchgate.net The use of hydrogen peroxide in these AOPs highlights its role in initiating the degradation cascade that can lead to various impurities. researchgate.net

While specific studies detailing the exact structure of "impurity-10" formed under these oxidative conditions are limited, the extensive degradation of the parent molecule suggests that a complex mixture of oxidation products is likely formed.

| Stress Condition | Reagent | Temperature | Time | Degradation (%) | Key Findings | Reference |

| Oxidative Degradation | 3% v/v H₂O₂ | 80°C | 2 hours | 96.96% | A major degradation product was formed. | nmims.edu |

| Milder Oxidative | - | - | - | 0.59% | Degradation was negligible under milder conditions. | nmims.edu |

| Advanced Oxidation | UV/H₂O₂ | 20°C | - | - | Photodecay followed first-order kinetics. | researchgate.net |

Photolytic Degradation Pathways

The stability of oseltamivir under light exposure is another important consideration. Photolytic degradation involves the breakdown of the drug molecule upon exposure to light, particularly ultraviolet (UV) radiation.

Studies have shown that oseltamivir is relatively stable under photolytic stress. nmims.edu When exposed to standard light conditions, the photolytic degradation of oseltamivir phosphate was recorded to be about 1.1%. nmims.edu This suggests that light exposure is not a major degradation pathway for the drug. nmims.edu

However, it is important to note that the active metabolite of oseltamivir, oseltamivir carboxylate (OC), shows no absorbance in the UV spectrum between 295–700 nm. nih.gov This characteristic excludes direct aqueous photolysis as a major degradation pathway for the active metabolite. nih.gov

While direct photolytic degradation of oseltamivir itself appears to be minimal, the potential for indirect photolysis or the degradation of other components in a drug formulation upon light exposure should not be entirely dismissed. One study noted that a major degradation product formed during photolysis was Impurity-1. tsijournals.com

Other Stress-Induced Degradation Mechanisms

Beyond hydrolysis, oxidation, and photolysis, other stress factors can contribute to the degradation of oseltamivir and the formation of impurities. These can include thermal stress and enzymatic degradation.

Thermal degradation studies have shown that considerable degradation of oseltamivir can occur under thermal stress conditions. tsijournals.com

Furthermore, oseltamivir is an ethyl ester prodrug that is hydrolyzed in the body by hepatic carboxylesterases to its active form, oseltamivir carboxylate (OC). nih.gov This enzymatic hydrolysis can also occur ex vivo in blood samples, with plasma esterases converting a significant percentage of oseltamivir to its active metabolite. nih.gov This highlights the inherent susceptibility of the ester linkage in the oseltamivir molecule to hydrolysis, a key step that can initiate further degradation.

The synthesis process of oseltamivir itself can also be a source of impurities. Side reactions such as isomerization and double bond addition can occur during synthesis, and residual intermediates can lead to the formation of process-related impurities. For instance, one synthetic route involves the use of sodium azide (B81097), and if not properly controlled, residual azide can lead to the formation of azido-impurities, which are considered potentially genotoxic. researchgate.netresearchgate.net

Synthesis and Isolation Methodologies for Oseltamivir Impurity 10

Chemical Synthesis of Oseltamivir (B103847) Impurity-10 for Reference Standard Generation

The generation of a pure reference standard for Oseltamivir Impurity-10 is essential for its identification, quantification, and monitoring during the manufacturing of Oseltamivir. The synthesis of this impurity is closely related to the synthetic pathway of Oseltamivir itself. Oseltamivir synthesis often involves intermediates that can be modified to yield the desired impurity.

A plausible synthetic route to this compound, which is chemically named Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate, likely involves a key intermediate in the Oseltamivir synthesis, Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. The conversion of the azido (B1232118) group to an amino group is a critical step.

Key Reaction Step:

A common method for the reduction of an azide (B81097) to an amine is through catalytic hydrogenation.

Starting Material: Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate

Reaction: Reduction of the azido group (-N₃) to a primary amine (-NH₂)

Reagents: A suitable reducing agent, such as hydrogen gas (H₂) in the presence of a catalyst like Palladium on carbon (Pd/C), or other reducing agents like triphenylphosphine (B44618) followed by hydrolysis.

Product: Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (this compound)

The successful synthesis of the reference standard would be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify its chemical structure and purity.

| Starting Material | Reagent/Catalyst | Product |

| Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | H₂/Pd-C | Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate |

Isolation Techniques for this compound from Complex Matrices

The isolation of this compound from the reaction mixture or from the bulk drug substance is crucial for obtaining a highly pure standard and for characterization studies. Preparative chromatography is the most effective technique for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and purification of individual components from a mixture. allmpus.com The principles of analytical HPLC are extended to a larger scale to isolate quantities of a specific substance.

While a specific preparative HPLC method for this compound is not extensively detailed in publicly available literature, a representative example of isolating a related Oseltamivir impurity, its enantiomer, using chiral HPLC provides insight into the methodology that could be adapted. ijrpb.com The successful separation of impurities relies on the optimization of several chromatographic parameters.

Example Chromatographic Conditions for Oseltamivir Impurity Separation:

The following table outlines the chromatographic conditions that have been successfully employed for the separation of an Oseltamivir enantiomeric impurity, which can serve as a starting point for developing a method for this compound. ijrpb.com

| Parameter | Condition |

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | n-hexane:methanol (B129727):isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 35°C |

| Sample Temperature | 5°C |

For the isolation of this compound, a reversed-phase column (such as C18) would likely be employed, and the mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient and flow rate would be optimized to achieve the best separation between Oseltamivir and Impurity-10.

Once the analytical method is developed, it can be scaled up to a preparative scale by using a larger column and a higher flow rate. The fractions containing the pure impurity are collected, and the solvent is evaporated to yield the isolated compound. The purity of the isolated fraction is then confirmed using analytical HPLC.

Advanced Analytical Methodologies for Characterization of Oseltamivir Impurity 10

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of pharmaceutical impurities rely heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. Key parameters in a ¹H NMR spectrum include:

Chemical Shift (δ): Indicates the electronic environment of a proton.

Integration: Reveals the relative number of protons corresponding to a specific signal.

Spin-Spin Coupling (J): Provides information about adjacent, non-equivalent protons.

For a hypothetical Oseltamivir (B103847) impurity, ¹H NMR would be used to identify signals corresponding to the ethyl and pentoxy groups, protons on the cyclohexene (B86901) ring, and the acetamido group. Changes in the chemical shifts or coupling patterns compared to the parent Oseltamivir molecule would indicate structural modifications.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a structure typically produces a distinct signal, offering insights into the types of carbon atoms present (e.g., alkyl, alkene, carbonyl). For an Oseltamivir impurity, this technique would confirm the total number of carbon atoms and identify the presence of key functional groups such as the ester carbonyl, amide carbonyl, and olefinic carbons of the cyclohexene ring.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

2D-NMR techniques are crucial for establishing the complete and unambiguous structure of complex molecules by showing correlations between different nuclei. Key 2D-NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different molecular fragments.

Phosphorus Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a specialized technique used specifically for the analysis of phosphorus-containing compounds. In the context of Oseltamivir Phosphate (B84403) and its impurities, ³¹P NMR is primarily used to confirm the presence or absence of the phosphate group. For instance, in studies involving the separation of Oseltamivir from its phosphate salt, ³¹P NMR has been used to verify that the phosphate anion was successfully removed into an aqueous layer, showing a characteristic signal for phosphate, while no signal was observed in the organic layer containing the free base.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

For an Oseltamivir-related impurity, an IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. A hypothetical data table is presented below to illustrate typical IR absorption frequencies for the functional groups found in Oseltamivir and its potential impurities.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Amide Carbonyl | C=O Stretch | 1630 - 1680 |

| Alkene | C=C Stretch | 1620 - 1680 |

| Ether | C-O Stretch | 1000 - 1300 |

The absence or shift of these characteristic bands in the spectrum of an impurity, when compared to that of Oseltamivir, provides direct evidence of structural changes to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for the structural characterization of pharmaceutical impurities. It provides critical information about the molecular weight and elemental composition of a compound, which is fundamental to its identification. In the context of Oseltamivir analysis, MS, particularly when coupled with liquid chromatography (LC-MS), is employed for the detection and preliminary identification of known and unknown impurities generated during synthesis or degradation. orientjchem.orgresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like Oseltamivir and its impurities. ESI-MS generates intact molecular ions, typically protonated molecules ([M+H]⁺) in the positive ion mode, allowing for the direct determination of the impurity's molecular weight. orientjchem.orgnih.gov For instance, Oseltamivir itself typically shows a protonated molecule at a mass-to-charge ratio (m/z) of 313. nih.gov An impurity such as Oseltamivir impurity-10 would be expected to exhibit a different m/z value, and this mass shift provides the first clue to its structural modification compared to the parent drug.

Table 1: ESI-MS Data for Oseltamivir and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]⁺ (m/z) |

| Oseltamivir | C₁₆H₂₈N₂O₄ | 312.41 | 313.1 |

| Oseltamivir Carboxylate | C₁₄H₂₄N₂O₄ | 284.35 | 285.1 |

| Impurity (Azide precursor) | C₁₆H₂₉N₅O₄ | 355.43 | 356.4 |

The data in this table is compiled from literature sources for illustrative purposes. researchgate.netnih.govpharmaffiliates.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. In an MS/MS experiment, the molecular ion of the impurity (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is often unique to the molecule's structure and can be used to identify the sites of chemical modification. nih.govnih.gov

For Oseltamivir ([M+H]⁺ at m/z 313), characteristic product ions are observed at m/z 296 (loss of ammonia), m/z 225 (loss of 3-pentanol), and m/z 166. nih.gov By comparing the fragmentation pattern of this compound to that of the parent Oseltamivir, analysts can deduce its structure. For example, a shift in the mass of a fragment containing a specific part of the molecule would indicate that the modification is located in that region.

Table 2: Illustrative MS/MS Fragmentation Data for Oseltamivir

| Precursor Ion (m/z) | Key Product Ions (m/z) | Neutral Loss |

| 313.1 | 296.1 | NH₃ (Ammonia) |

| 313.1 | 243.1 | C₅H₁₀ (Pentene) |

| 313.1 | 225.1 | C₅H₁₂O (3-Pentanol) |

| 313.1 | 166.1 | C₅H₁₂O + C₂H₅NO (3-Pentanol + Acetamide) |

This table is based on established fragmentation patterns for Oseltamivir. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to pharmaceutical analysis, providing the means to separate impurities from the active pharmaceutical ingredient (API) and other components in a sample. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Oseltamivir and quantifying its impurities. jst.go.jprjpbcs.com

HPLC is a robust and versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net For pharmaceutical quality control, stability-indicating HPLC methods are developed to separate the API from any potential impurities, including process-related impurities and degradation products. nmims.edu The amount of an impurity is typically determined by comparing its peak area in the chromatogram to that of a reference standard. Regulatory guidelines often require that any impurity above a certain threshold (e.g., 0.1%) be identified and quantified. orientjchem.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of Oseltamivir and its impurities. jst.go.jpresearchgate.net In RP-HPLC, a nonpolar stationary phase (such as C18 or octylsilyl silica (B1680970) gel) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rjpbcs.comekb.eg This setup allows for the effective separation of Oseltamivir from impurities that may have slightly different polarities. Various RP-HPLC methods have been developed, optimizing parameters such as the column, mobile phase composition, pH, flow rate, and detection wavelength (commonly 215-226 nm) to achieve the best separation. orientjchem.orgrjpbcs.comcdc.gov

Table 3: Examples of RP-HPLC Conditions for Oseltamivir Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

| Kromasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and Triethylamine (gradient) | 1.0 | 215 |

| Octylsilyl silica gel (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:Potassium Dihydrogen Orthophosphate (20:40:40) | 1.2 | 207 |

| Purospher STAR® RP-18e | Methanol and 0.02 M Phosphate Buffer, pH 5 (50:50) | Not Specified | Not Specified |

| C18 (designed for basic pH) | 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer, pH 10 | 1.0 | 220 |

This table summarizes various published methods. jst.go.jpresearchgate.netekb.egcdc.gov

Oseltamivir is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. During its synthesis, there is a possibility of forming the incorrect enantiomer, which would be considered a chiral impurity. google.com These enantiomeric impurities often have similar physical and chemical properties to the desired drug but can have different pharmacological or toxicological profiles. Therefore, their separation and quantification are critical.

Standard RP-HPLC methods are typically unable to separate enantiomers. Chiral HPLC, which uses a chiral stationary phase (CSP), is required for this purpose. nih.gov A robust chiral HPLC method has been established to separate and quantify the enantiomeric impurity (3S, 4S, 5R) from the active Oseltamivir (3R, 4R, 5S). nih.govnih.gov This method achieves excellent separation (resolution > 3.0) between the two enantiomers, allowing for precise quantification of the unwanted stereoisomer. nih.gov

Table 4: Chiral HPLC Method for Oseltamivir Enantiomeric Impurity

| Parameter | Condition |

| Column | Chiralpak IC (150 x 4.6 mm, 3 µm) |

| Chiral Selector | Cellulose tris (3,5-dichlorophenylcarbamate) |

| Mobile Phase | n-hexane : methanol : isopropyl alcohol : diethylamine (B46881) (85:10:5:0.2 v/v/v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 225 nm |

| Retention Time (Oseltamivir) | Not specified |

| Retention Time (Enantiomeric Impurity) | 13.2 min |

This table details a specific, validated method for enantiomeric purity evaluation. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that offers enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. These characteristics make it highly suitable for the analysis of pharmaceutical impurities. A developed and validated UPLC method for the quantification of Oseltamivir impurities has demonstrated its capability to separate and quantify these compounds effectively. researchgate.netinnovareacademics.in While this method was specifically validated for impurities C and D, its principles are applicable for the characterization of other related substances like Impurity-10.

The method utilizes a sub-2 µm particle column, which is the hallmark of UPLC technology, leading to sharper and more defined peaks. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent, which allows for the effective separation of impurities with different polarities.

Detailed Research Findings:

A study focused on Oseltamivir impurities C and D established a robust UPLC method that can be adapted for Impurity-10. researchgate.netinnovareacademics.in The method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and linearity. researchgate.net The use of a PDA detector allows for the monitoring of multiple wavelengths, which can be beneficial for the comprehensive analysis of all potential impurities. The short run time of this method also allows for high-throughput analysis, which is crucial in a quality control environment.

| Parameter | Condition |

|---|---|

| Instrumentation | ACQUITY UPLC with PDA detector |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | A: 0.1% orthophosphoric acid in water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

Hyphenated Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the structural elucidation and sensitive quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the identification and quantification of impurities, even at trace levels. orientjchem.org It has been confirmed that Oseltamivir Impurity G can be detected by LC-MS. A sensitive and selective LC-MS method was developed and validated for the determination of a related genotoxic impurity, Oseltamivir phosphate related compound-A (OSPRC-A). orientjchem.org The conditions established for this method provide a strong basis for the analysis of Impurity-10.

This method employs a reversed-phase column and a mobile phase that is compatible with mass spectrometry, ensuring efficient ionization of the analyte. The use of a single mass analyzer allows for the selective detection and quantification of the target impurity.

Detailed Research Findings:

The developed LC-MS method for OSPRC-A demonstrated excellent sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) suitable for trace-level analysis. orientjchem.org The method was validated for its linearity, accuracy, and precision. orientjchem.org The stability of the analytical solution was also established, ensuring the reliability of the results over time. orientjchem.org These findings underscore the suitability of LC-MS for the quality control of Oseltamivir and its impurities.

| Parameter | Condition |

|---|---|

| Column | DEVELOSIL ODS-UG-5 (50 × 3.0 mm, 5.0 µm) |

| Mobile Phase | Mixture of acetonitrile, water, and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) (3:6:1 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

The coupling of UPLC with mass spectrometry (UPLC-MS) combines the enhanced separation efficiency of UPLC with the high sensitivity and selectivity of mass detection. This hyphenated technique is particularly advantageous for the analysis of complex samples and the detection of impurities at very low levels.

A study on the trace level quantification of Oseltamivir phosphate related compound-A utilized a Waters UPLC TQD mass spectrometer, highlighting the application of UPLC-MS in the analysis of Oseltamivir impurities. orientjchem.org This system allows for rapid and sensitive analysis, which is critical for the identification and control of potentially genotoxic impurities.

Detailed Research Findings:

The utilization of UPLC-MS for the analysis of Oseltamivir impurities offers several advantages. The increased peak capacity and resolution of UPLC allow for better separation of closely related impurities from the main active pharmaceutical ingredient (API) and from each other. The sensitivity of the mass spectrometer enables the detection and quantification of impurities at levels that may not be achievable with UV detection alone. While specific UPLC-MS parameters for Impurity-10 are not detailed in the provided literature, the conditions used for related impurities in UPLC and LC-MS systems can be readily adapted and optimized for a UPLC-MS platform to achieve superior analytical performance.

| Parameter | System/Technique |

|---|---|

| Instrumentation | Waters UPLC TQD mass spectrometer |

| Separation | UPLC for high-efficiency separation |

| Detection | Tandem Quadrupole Mass Spectrometer for selective and sensitive detection |

| Application | Trace level quantification of genotoxic impurities |

Impurity Profiling and Control Strategies for Oseltamivir Impurity 10

Regulatory Landscape and Guideline Compliance (ICH Q3A/B) for Impurities

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. pharmaguru.coveeprho.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for impurity control in drug substances and drug products. clearsynth.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, which are widely adopted globally. ich.orgeuropa.euich.org

These guidelines establish a framework for the reporting, identification, and qualification of impurities. jpionline.org The core principle is that impurities should be controlled to levels that are safe for the patient. veeprho.com The ICH guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgfda.gov

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. jpionline.org

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.org

Qualification Threshold: The level at which an impurity, if exceeding this threshold, must be assessed for its biological safety. ich.orgjpionline.org

For Oseltamivir (B103847) products, as with all pharmaceuticals, adherence to these guidelines is mandatory to gain and maintain market approval. aquigenbio.com

Limits for Individual and Total Impurities in Oseltamivir Products

The specific limits for individual and total impurities in oseltamivir products are determined by the maximum daily dose and are guided by the thresholds set in the ICH Q3A/B guidelines. scribd.comeuropa.eu Any impurity present in a new drug substance or product that is not the chemical entity defined as the drug substance or an excipient is subject to these limits. scribd.com

The ICH Q3A(R2) and Q3B(R2) guidelines provide specific thresholds for reporting, identification, and qualification of impurities. These thresholds are generally expressed as a percentage of the drug substance or as a total daily intake (TDI) of the impurity. europa.eu

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI (whichever is lower) | 0.5% or 1.0 mg TDI (whichever is lower) |

| > 1 g | 0.05% | 0.10% or 2.0 mg TDI (whichever is lower) | 0.15% or 2.0 mg TDI (whichever is lower) |

For Oseltamivir, the specific limits for Oseltamivir Impurity-10, as well as other impurities, would be established based on these principles. The acceptance criteria for any specified impurity are generally acceptable up to the ICH Q3A qualification threshold, provided there are no toxicological or clinical concerns. youtube.com The specification for a new drug substance should include a list of specified impurities, which are those that are individually listed and limited with a specific acceptance criterion. fda.gov

Strategies for Impurity Control in Oseltamivir Manufacturing

A comprehensive impurity control strategy is essential throughout the manufacturing process of oseltamivir to ensure the final product meets the required quality standards. pharmaguru.copharmaknowledgeforum.com This strategy involves a multi-faceted approach, from understanding the formation of impurities to implementing robust control measures. veeprho.com Key strategies include:

Understanding Impurity Formation: A thorough understanding of the synthetic route and potential side reactions is crucial to predict and control the formation of impurities like this compound. veeprho.com

Control of Starting Materials: Utilizing high-purity starting materials and reagents is a fundamental step in minimizing the introduction of impurities into the manufacturing process. aquigenbio.comtoref-standards.com

In-process Controls: Monitoring and controlling critical process parameters during manufacturing can prevent the formation of impurities. veeprho.com

Purification Techniques: Employing effective purification methods such as crystallization, chromatography, and filtration helps to remove impurities from the active pharmaceutical ingredient (API). pharmaknowledgeforum.com

Process Optimization to Minimize this compound Formation

Minimizing the formation of this compound requires a detailed investigation of the manufacturing process to identify the specific reaction conditions that contribute to its generation. researchgate.netmdpi.com Process optimization strategies may include:

Reaction Condition Optimization: Adjusting parameters such as temperature, pressure, reaction time, and solvent can significantly reduce the formation of unwanted byproducts. mdpi.com

Reagent and Catalyst Selection: The choice of reagents and catalysts can influence the impurity profile. Selecting more specific and efficient reagents can minimize side reactions. researchgate.net

Order of Reactant Addition: The sequence in which reactants are added can sometimes affect the formation of impurities.

pH Control: Maintaining the optimal pH throughout the reaction can be critical in preventing certain side reactions. toref-standards.com

By systematically evaluating these factors, the manufacturing process can be refined to produce oseltamivir with a minimal level of this compound. mdpi.com

Quality Control Applications for this compound in Pharmaceutical Production

Quality control plays a vital role in ensuring that the level of this compound in the final product is within the acceptable limits. aquigenbio.comregistech.com This involves the use of validated analytical methods to detect and quantify the impurity at various stages of production. contractpharma.com

Routine Analysis and Release Testing

Routine analysis and release testing are performed on batches of oseltamivir to ensure they meet the predefined specifications before being released for distribution. almacgroup.com This testing includes the quantification of this compound to confirm that its level does not exceed the established limit. registech.com

High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the separation and quantification of impurities in pharmaceuticals, including oseltamivir. contractpharma.comveeprho.comrjpbcs.comjst.go.jp Validated HPLC methods provide the necessary accuracy and precision to monitor the levels of this compound. nmims.edu

| Test | Purpose | Typical Method |

|---|---|---|

| Appearance | To ensure the physical characteristics are consistent. | Visual Inspection |

| Assay | To determine the potency of the active ingredient. | HPLC |

| Identification | To confirm the identity of the active ingredient. | HPLC, Spectroscopy |

| Related Substances/Impurities | To quantify known and unknown impurities, including this compound. | HPLC |

| Dissolution | To assess the rate at which the drug dissolves. | Dissolution Apparatus |

Stability Studies and Impurity Monitoring

Stability studies are conducted to evaluate how the quality of a drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. gprcp.ac.insgs-institut-fresenius.de These studies are crucial for determining the shelf-life and recommended storage conditions for oseltamivir products. edaegypt.gov.eg

During stability studies, the levels of impurities, including this compound, are closely monitored to assess for any degradation of the drug substance. chromatographyonline.comresearchgate.net An increase in the level of this compound over time could indicate that the drug product is not stable under the tested conditions. The data from these studies are essential for ensuring that the product remains safe and effective throughout its shelf life. gprcp.ac.in

Q & A

Q. What analytical methods are recommended for identifying Oseltamivir Impurity-10 in pharmaceutical formulations?

Impurity identification requires orthogonal techniques to resolve structural ambiguities. Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) is effective for isolating and characterizing impurities, as demonstrated in the identification of an unknown impurity exceeding pharmacopeial thresholds . Key steps include:

- Chromatographic separation : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water-acetonitrile with ammonium acetate buffer) to resolve impurities .

- Mass spectrometry : Employ electrospray ionization (ESI+) and selected ion monitoring (SIM) for targeted analysis. For Impurity-10, monitor m/z values specific to its structure (e.g., 356.2 Da for the 2-azido impurity) .

- Reference standards : Synthesize and cross-validate impurity structures using NMR and high-resolution MS .

Q. How can researchers quantify Impurity-10 while ensuring compliance with pharmacopeial limits?

Quantification requires validated HPLC methods with strict system suitability criteria. For example:

-

Column : 5-µm L1 packing (C18), 3.0 mm × 65 cm, maintained at 40°C .

-

Detection : UV at 210 nm or MS detection for trace-level impurities.

-

Calculations : Use relative response factors (RRF) to adjust for detector variability. For Impurity-10, apply the formula:

\text{% Impurity} = \frac{100 \times (V \times C)}{W} \times \left(\frac{r_i}{r_S}\right)where = test solution volume, = standard concentration, = sample weight, and = peak area ratio .

Q. What synthetic pathways are implicated in the formation of Impurity-10 during Oseltamivir production?

Impurity-10 is a process-related byproduct, often arising from incomplete elimination of intermediates. Key steps in its formation include:

- Azide elimination : During the synthesis of the cyclohexene core, residual 2-azido intermediates may persist if reaction conditions (e.g., temperature, pH) are suboptimal .

- Degradation pathways : Hydrolysis or oxidation of labile functional groups (e.g., acetylated amines) under acidic or oxidative storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding Oseltamivir’s efficacy and impurity-related toxicity?

Contradictions often stem from differences in trial design and population stratification:

- Intention-to-treat (ITT) vs. infected population analysis : ITT analyses may dilute efficacy signals due to inclusion of non-infected participants. For example, oseltamivir reduced pneumonia rates in the ITT-infected subgroup but not in the full ITT cohort .

- Meta-analytic approaches : Pool data from randomized controlled trials (RCTs) while adjusting for heterogeneity (e.g., fixed-effects models) and incorporating unpublished data to mitigate publication bias .

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link impurity exposure (e.g., AUC of Impurity-10) to adverse event rates using nonlinear mixed-effects models .

Q. What methodologies validate the stability of Oseltamivir formulations against Impurity-10 generation under varying storage conditions?

Stability studies should simulate real-world conditions:

- Forced degradation : Expose oseltamivir to heat (40–60°C), humidity (75% RH), and light to accelerate impurity formation. Monitor degradation products via LC-MS .

- Long-term storage : Use ICH guidelines (e.g., Q1A(R2)) to assess impurity levels at 6-, 12-, and 24-month intervals. Statistical tools like ANOVA can identify significant trends .

- pH-dependent studies : Evaluate impurity formation in buffers spanning pH 3–8 to identify critical stability thresholds .

Q. How can researchers distinguish between process-related and degradation-related impurities like Impurity-10?

- Synthetic route analysis : Compare impurity profiles from batches produced via different routes (e.g., chemoenzymatic vs. traditional synthesis). Impurity-10 is more prevalent in routes involving azide intermediates .

- Stress testing : Subject the drug substance to oxidative (H₂O₂), thermal, and hydrolytic stress. Degradation-related impurities typically increase under these conditions, while process-related impurities remain constant .

- Isotopic labeling : Use - or -labeled precursors to trace impurity origins during synthesis .

Q. What role do viral kinetic models play in assessing the impact of impurities on Oseltamivir’s antiviral efficacy?

Mathematical models link drug potency to impurity interference:

- Two-compartment models : Simulate viral load dynamics in the presence of impurities by incorporating parameters like neuraminidase inhibition () and impurity binding affinity .

- Sensitivity analysis : Identify thresholds where Impurity-10 concentrations impair oseltamivir’s efficacy (e.g., >0.1% w/w) .

- Clinical trial optimization : Use model outputs to design trials with stratified impurity thresholds, reducing confounding factors .

Methodological Considerations

- Data validation : Cross-reference LC-MS findings with pharmacopeial standards (e.g., USP monographs for oseltamivir phosphate) .

- Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting clinical data, incorporating prior distributions for impurity toxicity .

- Ethical reporting : Disclose impurity levels in preclinical studies to inform regulatory risk-benefit assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.